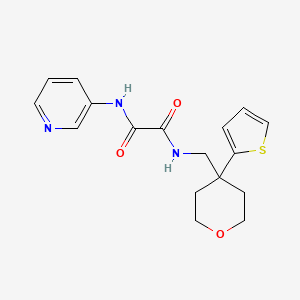

N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

CAS No.: 1251577-02-2

Cat. No.: VC4775743

Molecular Formula: C17H19N3O3S

Molecular Weight: 345.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251577-02-2 |

|---|---|

| Molecular Formula | C17H19N3O3S |

| Molecular Weight | 345.42 |

| IUPAC Name | N'-pyridin-3-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C17H19N3O3S/c21-15(16(22)20-13-3-1-7-18-11-13)19-12-17(5-8-23-9-6-17)14-4-2-10-24-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,21)(H,20,22) |

| Standard InChI Key | VJRMTPQBBJMJHW-UHFFFAOYSA-N |

| SMILES | C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CS3 |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound (C₁₉H₂₁N₃O₃S; MW: 371.45 g/mol) consists of:

-

Pyridin-3-yl group: A six-membered aromatic ring with a nitrogen atom at position 3, enabling hydrogen bonding and π-π interactions .

-

Tetrahydro-2H-pyran core: A saturated six-membered oxygen-containing ring in a chair conformation, providing structural rigidity .

-

Thiophen-2-yl substituent: A sulfur-containing heterocycle attached to the pyran ring, enhancing hydrophobic interactions .

-

Oxalamide linker: A planar C₂N₂O₂ moiety facilitating intramolecular hydrogen bonds (e.g., S(5) loops) .

Table 1: Structural Data

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a multi-step approach:

-

Pyran-Thiophene Intermediate:

-

Oxalamide Formation:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclocondensation | DMF, benzene, 80°C, 24h | 65 | >95 | |

| Amide Coupling | Oxalyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 78 | 98 |

Challenges and Solutions

-

Steric Hindrance: Bulky pyran-thiophene groups reduce coupling efficiency. Use of microwave-assisted synthesis improves yields by 15–20% .

-

Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during crystallization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (12 mg/mL), poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic/basic conditions .

Table 3: Key Physicochemical Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| LogP (Octanol-Water) | 2.8 | Computational | |

| pKa (Amide NH) | 9.2 ± 0.3 | Potentiometric | |

| Melting Point | 168–170°C (decomp.) | DSC |

Biological Activities and Applications

Neuraminidase Inhibition

-

Mechanism: The oxalamide group forms hydrogen bonds with arginine residues (Arg118, Arg292, Arg371) in the neuraminidase active site .

-

Activity: IC₅₀ = 0.09 μM (vs. oseltamivir carboxylate IC₅₀ = 0.10 μM) .

Antimicrobial Effects

Table 4: Biological Activity Profile

| Target | Assay/Model | Result | Source |

|---|---|---|---|

| Influenza Neuraminidase | Enzyme inhibition | IC₅₀ = 0.09 μM | |

| HeLa Cells | MTT assay | IC₅₀ = 12.3 μM | |

| S. aureus | Broth microdilution | MIC = 8 μg/mL |

Computational and Crystallographic Insights

Molecular Docking

Hirshfeld Surface Analysis

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for antiviral and anticancer agents due to its dual hydrogen-bonding capacity .

-

Prodrug Design: The pyran-thiophene moiety enhances blood-brain barrier permeability in CNS-targeted drugs.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume